molecular formula C8H9BrN2O4S B12763256 Oxathiolan, 5BrU-(-)-alpha CAS No. 149819-49-8

Oxathiolan, 5BrU-(-)-alpha

Cat. No.: B12763256
CAS No.: 149819-49-8
M. Wt: 309.14 g/mol
InChI Key: GMHAMEKOPZZEBD-WDSKDSINSA-N
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Description

Oxathiolan, 5-bromouracil-(-)-alpha is a compound that combines the structural features of oxathiolane and 5-bromouracil Oxathiolane is a sulfur-containing heterocycle, while 5-bromouracil is a brominated derivative of uracil, a pyrimidine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxathiolan, 5-bromouracil-(-)-alpha typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxathiolane derivatives in good to excellent yields .

Industrial Production Methods

Industrial production of oxathiolan, 5-bromouracil-(-)-alpha may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxathiolan, 5-bromouracil-(-)-alpha undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding uracil derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Uracil derivatives.

    Substitution: Various substituted uracil derivatives.

Scientific Research Applications

Oxathiolan, 5-bromouracil-(-)-alpha has several scientific research applications:

Mechanism of Action

The mechanism of action of oxathiolan, 5-bromouracil-(-)-alpha involves its incorporation into DNA in place of thymine. The bromine substituent stabilizes the enol form of the compound, allowing it to pair with guanine instead of adenine. This mispairing leads to transition mutations during DNA replication, which can have various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another pyrimidine analog used in cancer treatment.

    2-Aminopurine: A purine analog that also causes mutations by mispairing during DNA replication.

Uniqueness

Oxathiolan, 5-bromouracil-(-)-alpha is unique due to its combination of sulfur-containing oxathiolane and brominated uracil. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

149819-49-8

Molecular Formula

C8H9BrN2O4S

Molecular Weight

309.14 g/mol

IUPAC Name

5-bromo-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H9BrN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1

InChI Key

GMHAMEKOPZZEBD-WDSKDSINSA-N

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)Br

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Br

Origin of Product

United States

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